1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1798-83-0
VCID: VC21243321
InChI: InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
SMILES: CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

CAS No.: 1798-83-0

Cat. No.: VC21243321

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride - 1798-83-0

Specification

CAS No. 1798-83-0
Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name [3-(4-chlorophenyl)-3-oxopropyl]-dimethylazanium;chloride
Standard InChI InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Standard InChI Key MQURAWQCJQTMJM-UHFFFAOYSA-N
SMILES CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl
Canonical SMILES C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-]

Introduction

Chemical and Physical Properties

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride is characterized by its specific molecular structure and associated physicochemical properties. This section details the compound's fundamental chemical identification parameters and physical characteristics essential for research applications.

Chemical Identification

The compound is primarily identified through several standard chemical identifiers that allow for precise recognition in chemical databases and literature.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1798-83-0
Molecular FormulaC₁₁H₁₅Cl₂NO
Molecular Weight248.15 g/mol
IUPAC Name1-(4-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride
InChI1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
InChI KeyMQURAWQCJQTMJM-UHFFFAOYSA-N

The compound is known by its systematic name and is recognized through its unique CAS registry number in chemical databases . It should be noted that while most sources identify the CAS number as 1798-83-0, there is a discrepancy in some literature where the number 5409-48-3 appears. The molecular formula indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom, organized in a specific structural arrangement that gives the compound its characteristic properties .

Physical Properties

The physical properties of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride determine its behavior under various conditions, which is crucial for handling, storage, and application in research settings.

Table 2: Physical Properties

PropertyValue
Boiling Point310°C at 760 mmHg
Flash Point141.3°C
Exact Mass247.053
PSA20.31
LogP3.2764
Vapour Pressure0.000615 mmHg at 25°C
Index of Refraction1.532
DensityNot available
Melting PointNot available

The compound exhibits a high boiling point of 310°C at standard pressure, indicating strong intermolecular forces . Its relatively high flash point (141.3°C) suggests moderate flammability risk under normal laboratory conditions . The LogP value of approximately 3.28 indicates that the compound has significant lipophilicity, which may influence its absorption, distribution, and biological activity profiles in research applications .

Synthesis and Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride follows specific chemical pathways that ensure the production of the compound with high purity and yield. Understanding these methods is essential for researchers who need to prepare or modify the compound for specific applications.

Standard Synthesis Approach

The standard synthesis of this compound typically involves a multi-step process that begins with readily available precursors. The primary synthetic route involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acetone under acidic conditions, with hydrochloric acid often serving as the catalyst. This process proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product.

The reaction can be represented in simplified form:

  • 4-chlorobenzaldehyde + acetone → 4-chlorophenyl-acetone intermediate

  • Intermediate + dimethylamine → imine formation

  • Reduction of imine → 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one

  • Addition of HCl → 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

This synthetic approach allows for the controlled production of the compound with specified purity levels, typically achieving around 95% purity as reported in commercial preparations .

Purification and Quality Control

Following synthesis, the compound undergoes purification procedures to remove impurities and ensure quality. Standard laboratory techniques such as recrystallization, column chromatography, or preparative HPLC may be employed depending on the scale and required purity. The final product is typically characterized using spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and assess purity.

Biological Activities and Research Findings

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride has been the subject of various research studies investigating its potential biological activities. Though research is still in preliminary stages for many applications, several promising directions have emerged.

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects. Preliminary research suggests that it may disrupt microbial cell membranes, potentially offering activity against various bacterial strains. The specific mechanism appears to involve interaction with bacterial membrane components, possibly due to the compound's amphipathic nature with both hydrophilic and lipophilic regions.

Anticancer Activity

Investigations into the compound's anticancer properties have yielded promising initial results. Studies suggest that 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride may inhibit specific enzymes involved in cancer cell proliferation. These findings point to potential applications in cancer research, though more comprehensive studies are needed to fully characterize its mechanism of action and efficacy against different cancer cell lines.

Neurodegenerative Disease Research

One of the most promising research directions for this compound involves its potential applications in neurodegenerative disease research. Studies have explored its activity as an acetylcholinesterase inhibitor, which could be relevant for conditions like Alzheimer's disease where cholinergic dysfunction plays a role. This potential mechanism of action positions the compound as a candidate for further investigation in the development of treatments for neurodegenerative disorders.

Hazard TypeClassification
Irritant StatusXi: Irritant
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2 (H319)
Specific Target Organ Toxicity - Single ExposureCategory 3 (H335) - Respiratory System

The compound is classified as an irritant, with potential effects on the skin, eyes, and respiratory system . It is categorized as harmful if swallowed (H302), suggesting moderate acute oral toxicity . The compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Applications and Future Directions

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride has several current applications and shows promise for future developments in various research fields. This section explores its current uses and potential future directions.

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